Ethyl 2-acetamido-2-hydroxyacetate
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Overview
Description
Ethyl 2-acetamido-2-hydroxyacetate is a chemical compound with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol . It is also known by other names such as ethyl N-acyl-2-hydroxyglycinate and acetylaminohydroxyacetic acid ethyl ester . This compound is used as a research chemical and has various applications in scientific research.
Preparation Methods
Ethyl 2-acetamido-2-hydroxyacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroacetate with acetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-acetamido-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-acetamido-2-hydroxyacetate has several applications in scientific research:
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-acetamido-2-hydroxyacetate can be compared with other similar compounds, such as:
Ethyl 2-hydroxyacetate: Lacks the acetamido group, making it less versatile in certain reactions.
Ethyl 2-acetamidoacetate: Lacks the hydroxy group, affecting its reactivity and applications.
Acetamidohydroxyacetic acid: The free acid form, which may have different solubility and reactivity properties.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it useful in various research applications.
Properties
IUPAC Name |
ethyl 2-acetamido-2-hydroxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3-11-6(10)5(9)7-4(2)8/h5,9H,3H2,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASGMORZQKFZPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.